molecular formula C26H23N3O7 B11532525 (9E)-9-[4-(hexyloxy)benzylidene]-2,4,7-trinitro-9H-fluorene

(9E)-9-[4-(hexyloxy)benzylidene]-2,4,7-trinitro-9H-fluorene

Cat. No.: B11532525
M. Wt: 489.5 g/mol
InChI Key: AEVVCUHCBINIBD-LPYMAVHISA-N
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Description

(9E)-9-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-2,4,7-TRINITRO-9H-FLUORENE: is a complex organic compound characterized by its unique structure, which includes a hexyl group attached to a phenyl ring, a trinitro-substituted fluorene core, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-9-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-2,4,7-TRINITRO-9H-FLUORENE typically involves multiple steps, starting with the preparation of the fluorene core, followed by nitration to introduce nitro groups, and finally, the attachment of the hexyl group and the phenyl ring. The reaction conditions often require the use of strong acids for nitration and specific catalysts to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors could enhance the efficiency and safety of the nitration process, given the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of various oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing nitro groups.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (9E)-9-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-2,4,7-TRINITRO-9H-FLUORENE is studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Biology

The compound’s ability to undergo various chemical modifications makes it a useful tool in biological research, particularly in the study of enzyme-catalyzed reactions and the development of new biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

Industry

In the industrial sector, the compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which (9E)-9-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-2,4,7-TRINITRO-9H-FLUORENE exerts its effects is largely dependent on its chemical structure. The nitro groups play a crucial role in its reactivity, participating in redox reactions that can alter the compound’s electronic properties. The hexyl group and phenyl ring contribute to the compound’s overall stability and solubility, influencing its interactions with other molecules and materials.

Comparison with Similar Compounds

Similar Compounds

  • (9E)-9-{[4-(METHOXY)PHENYL]METHYLIDENE}-2,4,7-TRINITRO-9H-FLUORENE
  • (9E)-9-{[4-(ETHOXY)PHENYL]METHYLIDENE}-2,4,7-TRINITRO-9H-FLUORENE
  • (9E)-9-{[4-(BUTYLOXY)PHENYL]METHYLIDENE}-2,4,7-TRINITRO-9H-FLUORENE

Uniqueness

The uniqueness of (9E)-9-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-2,4,7-TRINITRO-9H-FLUORENE lies in its specific combination of functional groups, which confer distinct electronic properties and reactivity patterns. The hexyl group, in particular, enhances the compound’s solubility in organic solvents, making it more versatile for various applications compared to its shorter-chain analogs.

Properties

Molecular Formula

C26H23N3O7

Molecular Weight

489.5 g/mol

IUPAC Name

(9E)-9-[(4-hexoxyphenyl)methylidene]-2,4,7-trinitrofluorene

InChI

InChI=1S/C26H23N3O7/c1-2-3-4-5-12-36-20-9-6-17(7-10-20)13-22-23-14-18(27(30)31)8-11-21(23)26-24(22)15-19(28(32)33)16-25(26)29(34)35/h6-11,13-16H,2-5,12H2,1H3/b22-13+

InChI Key

AEVVCUHCBINIBD-LPYMAVHISA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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